Pyrene, 1-(1-chloroethenyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
154120-55-5 |
|---|---|
Molecular Formula |
C18H11Cl |
Molecular Weight |
262.7 g/mol |
IUPAC Name |
1-(1-chloroethenyl)pyrene |
InChI |
InChI=1S/C18H11Cl/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H2 |
InChI Key |
RRPATLGJWIIMSI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl |
Origin of Product |
United States |
Significance of Pyrene Scaffolds in π Conjugated Systems and Materials Science
The pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a cornerstone in the field of materials science. researchgate.netresearchgate.net Its rigid, planar structure and extensive π-electron system give rise to a unique combination of photophysical and electronic properties. researchgate.netbris.ac.uk Pyrene and its derivatives are renowned for their high fluorescence quantum yields, making them exceptional blue-light-emitting chromophores. researchgate.net This inherent luminosity has led to their widespread investigation and application in organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netuky.edu
One of the most notable characteristics of pyrene is its ability to form excimers—excited-state dimers that exhibit a characteristic red-shifted and broad emission band compared to the monomer emission. researchgate.net This phenomenon is highly sensitive to the distance and orientation between pyrene units, making it a powerful tool for probing the microstructure of polymers and biological systems. researchgate.net However, in the context of optoelectronic applications, excimer formation is often considered a drawback as it can quench luminescence and reduce device efficiency in the solid state. researchgate.net Consequently, a significant area of research focuses on the strategic functionalization of the pyrene core to control intermolecular interactions and suppress excimer formation, thereby enhancing the performance of pyrene-based materials. researchgate.net
The substitution pattern on the pyrene ring plays a critical role in tuning its electronic properties. The 1, 3, 6, and 8 positions are the most nucleophilic and are typically targeted for electrophilic substitution, while functionalization at the K-region (4, 5, 9, and 10 positions) can also lead to interesting optical properties. nsf.gov The ability to introduce various functional groups at specific positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and solid-state packing. researchgate.netuky.edu
Rationale for Ethenyl Halide Functionalization at the Pyrene Moiety
The introduction of an ethenyl halide group, specifically a 1-chloroethenyl substituent, at the 1-position of the pyrene (B120774) core represents a strategic advancement in the design of functional materials. This functionalization provides a reactive handle for a variety of subsequent chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. The presence of the vinyl chloride moiety opens up avenues for creating extended π-conjugated systems through reactions like the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orglibretexts.orgorganic-chemistry.org
The Suzuki-Miyaura reaction, for instance, would allow for the coupling of the 1-(1-chloroethenyl)pyrene with a wide range of aryl or vinyl boronic acids or esters. d-nb.infonih.gov This would enable the synthesis of complex molecular architectures where the pyrene unit is electronically coupled to other aromatic systems, leading to materials with tailored absorption and emission properties. Similarly, the Sonogashira coupling provides a pathway to connect the pyrene core to terminal alkynes, generating pyrene-enyne structures that are important building blocks for organic electronics and functional polymers. wikipedia.orglibretexts.orgorganic-chemistry.org
Furthermore, the chloroethenyl group can potentially participate in polymerization reactions. For example, Brookhart-type catalysts have been used for the polymerization of other 1-chloro-2-phenylacetylene derivatives, suggesting that 1-(1-chloroethenyl)pyrene could serve as a monomer for the synthesis of novel pyrene-containing polymers with unique electronic and photophysical properties. rsc.org These polymers could find applications in areas such as sensors, conductive materials, and the active layers of electronic devices.
Overview of Research Trajectories for Pyrene, 1 1 Chloroethenyl and Its Derivatives
Synthetic Routes for 1-(1-Chloroethenyl)pyrene and its Derivatives
The synthesis of 1-(1-chloroethenyl)pyrene is primarily achieved through precursor-based methodologies, starting from the more readily available 1-acetylpyrene. Direct regioselective introduction of a chloroethenyl group onto the pyrene core is less common and synthetically challenging.
Precursor-Based Syntheses (e.g., from 1-acetylpyrene)
The most common precursor for the synthesis of 1-(1-chloroethenyl)pyrene is 1-acetylpyrene. The synthesis of 1-acetylpyrene itself is typically accomplished via a Friedel-Crafts acylation of pyrene. This reaction involves treating pyrene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Modern approaches have also utilized chloroaluminate ionic liquids as both the catalyst and solvent, offering a more environmentally friendly route with high yields (up to 91.8%) and selectivity for the 1-isomer (up to 98.2%).
Once 1-acetylpyrene is obtained, it can be converted to 1-(1-chloroethenyl)pyrene. A standard method for this transformation is the reaction of the ketone with a chlorinating agent like phosphorus pentachloride (PCl₅). This reaction replaces the carbonyl oxygen with two chlorine atoms, which is followed by the elimination of hydrogen chloride to form the vinyl chloride. While specific yields for this reaction on 1-acetylpyrene are not widely reported in the literature, it is a well-established method for the conversion of ketones to vinyl halides.
Another potential, though less documented, route could involve a Wittig-type reaction using a chloromethylphosphonium salt. This would allow for the direct conversion of the carbonyl group in 1-acetylpyrene to the desired chloroethenyl group.
Regioselective Approaches for Ethenyl Halide Introduction
Directly introducing a 1-chloroethenyl group onto the pyrene ring with high regioselectivity is a significant synthetic challenge. The inherent reactivity of the pyrene nucleus typically leads to substitution at the 1, 3, 6, and 8 positions during electrophilic aromatic substitution reactions. rsc.org Therefore, precursor-based strategies, as described above, are generally favored to ensure the correct placement of the vinyl halide functionality.
Indirect methods, which involve the initial functionalization of the pyrene K-region (the 4, 5, 9, and 10 positions), have been explored to achieve unsymmetrical substitution patterns. nsf.govresearchgate.net For instance, functionalizing the K-region can alter the electronic properties of the pyrene core, potentially directing subsequent substitutions to other positions. However, the direct introduction of a chloroethenyl group via these methods has not been extensively documented.
Advanced Cross-Coupling Reactions Involving Vinyl Pyrene Moieties
The presence of a reactive vinyl chloride group makes 1-(1-chloroethenyl)pyrene a valuable monomer and building block for the synthesis of larger, conjugated systems. It can participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. acs.org 1-(1-chloroethenyl)pyrene can serve as the electrophilic partner in several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org 1-(1-chloroethenyl)pyrene can be coupled with various aryl or vinyl boronic acids to generate more extended π-conjugated systems. libretexts.orgnih.gov The reaction conditions are generally mild, and a wide range of functional groups are tolerated. libretexts.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | nih.gov |
| Ligand | XPhos, SPhos | nih.gov |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.gov |
| Solvent | Dioxane/Water, Toluene, DMF | nih.gov |
| Temperature | 60-100 °C | nih.gov |
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org 1-(1-chloroethenyl)pyrene can react with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to form new C-C bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net A key advantage of the Stille reaction is the stability of the organostannane reagents, although their toxicity is a significant drawback. organic-chemistry.org
Table 2: General Parameters for Stille Coupling Reactions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | wikipedia.orgorganic-chemistry.org |
| Ligand | PPh₃, AsPh₃ | researchgate.net |
| Solvent | Toluene, THF, DMF | organic-chemistry.org |
| Additives | Cu(I) salts (optional) | organic-chemistry.org |
| Temperature | Room Temperature to 100 °C | wikipedia.orgorganic-chemistry.org |
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner to couple with an organic halide. organic-chemistry.orgnih.gov 1-(1-chloroethenyl)pyrene can be coupled with various Grignard reagents in the presence of a nickel or palladium catalyst. organic-chemistry.orggoogle.com The high reactivity of Grignard reagents allows for efficient coupling but also limits the functional group tolerance of the reaction. organic-chemistry.org
Hiyama Coupling: The Hiyama coupling involves the reaction of an organohalide with an organosilane, which is activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org This reaction offers an alternative to the Suzuki and Stille couplings, with the advantage that organosilanes are generally less toxic than organostannanes. organic-chemistry.org 1-(1-chloroethenyl)pyrene can be coupled with various organosilanes under palladium catalysis. organic-chemistry.orgwikipedia.org
Sonogashira Coupling and Other Alkyne/Halogen Cross-Couplings
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgrsc.org
The reaction of 1-(1-chloroethenyl)pyrene with various terminal alkynes via Sonogashira coupling provides a direct route to pyrene-substituted enynes. These enyne moieties are valuable structural motifs in materials science and can be further elaborated. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.orgresearchgate.net |
| Co-catalyst | CuI | wikipedia.orgresearchgate.net |
| Base | Triethylamine, Diisopropylamine | wikipedia.org |
| Solvent | THF, DMF | wikipedia.org |
| Temperature | Room Temperature to 120 °C | researchgate.net |
Strategies for Integrating 1-(1-chloroethenyl)pyrene into Complex Molecular Architectures
The ability of 1-(1-chloroethenyl)pyrene to undergo various cross-coupling reactions makes it a key building block for the construction of complex molecular architectures with tailored properties.
One major application is in the synthesis of conjugated polymers . By employing bifunctional coupling partners or by initiating polymerization from the vinyl group, polymers incorporating the pyrene moiety can be synthesized. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to the excellent photophysical and charge-transporting properties of the pyrene unit. rsc.org
Another strategy involves the use of 1-(1-chloroethenyl)pyrene in the synthesis of dendrimers . Dendrimers are highly branched, well-defined macromolecules. By using a multifunctional core and reacting it with 1-(1-chloroethenyl)pyrene, or by using the pyrene derivative as a branching unit, pyrene-containing dendrimers can be constructed. researchgate.net These structures are investigated for their potential in light-harvesting applications and as host molecules.
Furthermore, 1-(1-chloroethenyl)pyrene can be used to synthesize larger, well-defined polycyclic aromatic hydrocarbons through sequential cross-coupling reactions. acs.org This allows for the precise extension of the π-conjugated system, leading to materials with finely tuned electronic and optical properties for advanced applications in materials science.
Thermal and Photochemical Transformations of 1-(1-Chloroethenyl)pyrene Precursors
The reactivity of 1-(1-chloroethenyl)pyrene under thermal and photochemical stimulation provides pathways to novel and complex molecular structures. These transformations often involve high-energy intermediates and intricate rearrangement mechanisms.
Flash vacuum thermolysis (FVT) of 1-(1-chloroethenyl)pyrene is a powerful technique for the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). This method involves heating the precursor to high temperatures under a high vacuum, which minimizes intermolecular reactions and favors unimolecular processes. The high-energy conditions of FVT promote the elimination of a chlorine atom and subsequent cyclization to form a five-membered ring fused to the pyrene core. This process is a key step in the formation of larger, more complex PAHs, which are of interest in materials science and astrophysics.
The FVT of 1-(1-chloroethenyl)pyrene typically proceeds through a vinylidene intermediate, which then undergoes an intramolecular C-H insertion to yield the cyclopenta-fused product. The efficiency of this reaction is highly dependent on the temperature and pressure conditions within the FVT apparatus.
At elevated temperatures, 1-(1-chloroethenyl)pyrene can undergo a variety of complex rearrangements. These transformations can lead to the formation of various isomers and novel PAH structures. The specific pathways are influenced by factors such as the reaction temperature, residence time, and the presence of other reactive species.
One notable high-temperature reaction is the allylic rearrangement. While not directly involving 1-(1-chloroethenyl)pyrene, related studies on similar compounds under high-temperature aqueous conditions have shown that allylic rearrangements can lead to the formation of isomers. For instance, in the high-temperature processing of phytol, an allylic rearrangement can result in the formation of isophytol. psu.edu This suggests that similar rearrangement pathways could be accessible for 1-(1-chloroethenyl)pyrene under appropriate conditions, potentially leading to the formation of other chloroethenyl-substituted pyrene isomers.
The study of these high-temperature reactions provides valuable insights into the fundamental chemical processes that govern the formation and transformation of PAHs in various environments, from industrial processes to interstellar space.
Theoretical and Computational Investigations of Electronic Properties
Theoretical and computational methods are indispensable tools for understanding the electronic nature of complex molecules. Techniques such as Density Functional Theory (DFT) provide deep insights into the electron distribution and energy levels within a molecule, which are critical for interpreting its spectroscopic behavior.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to predict the electronic structure and excited-state properties of molecules. These calculations are instrumental in understanding the photophysical behavior of pyrene derivatives. For instance, in studies of pyrene-based viologen compounds, where an ethenyl group extends the π-conjugation between the pyrene and pyridinium (B92312) moieties, DFT and TD-DFT have been employed to analyze their electronic and photophysical properties. These theoretical approaches help in rationalizing the observed absorption and emission spectra.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter that influences a molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift (bathochromic shift) in the absorption and emission spectra. The ability of pyrene to engage in strong π-π interactions makes it a valuable probe for studying arene-perfluoroarene interactions, which can be analyzed through changes in the frontier molecular orbitals.
Advanced Spectroscopic Characterization Techniques
Experimental spectroscopic techniques provide the necessary data to validate and complement theoretical findings. UV-Vis absorption and fluorescence spectroscopy are particularly vital for characterizing the electronic transitions and emissive properties of pyrene derivatives.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. In pyrene and its derivatives, the absorption spectra typically show characteristic bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. For example, the protonation of pyridyl-pyrene compounds has been shown to cause a bathochromic shift in their emission, a phenomenon that can be correlated with changes in their UV-Vis absorption spectra. nih.gov
Fluorescence (Photoluminescence) Spectroscopy: Analysis of Monomer and Excimer Emissions
Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules. Pyrene is well-known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, structureless, and red-shifted emission compared to the structured emission of the monomer. This dual fluorescence makes pyrene a sensitive probe for its local environment.
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique to investigate the dynamic processes that occur in a molecule's excited state, such as energy transfer, relaxation, and intermolecular interactions. While specific studies on Pyrene, 1-(1-chloroethenyl)- are not prevalent in the reviewed literature, the extensive research on other pyrene derivatives provides a solid foundation for understanding its likely photophysical behavior.
Pyrene and its derivatives are well-known for their complex excited-state dynamics, which are highly sensitive to the local environment and substitution pattern. epa.govrsc.org Upon photoexcitation, pyrene derivatives can exhibit fluorescence from a locally excited (LE) state, characterized by a structured emission spectrum. However, they are particularly famous for forming excimers—excited-state dimers that result from the association of an excited molecule with a ground-state molecule. This process is highly dependent on the concentration and the ability of the pyrene moieties to adopt a face-to-face configuration.
Studies on pyrene-based chemosensors and other derivatives show that the introduction of different functional groups significantly influences excited-state pathways. nih.gov For instance, in dioxane/water mixtures, certain pyrene derivatives display a dual-exponential fluorescence decay, attributed to a two-state system involving the monomer and a species with charge-transfer character. nih.gov In more complex systems with two pyrene units, a third emissive species, an excimer, can also be formed. nih.gov Research on compounds like 4_-(pyrenyl-1-yl)acetophenone (Py-BK) and 4_-(pyrenyl-1-yl)benzonitrile (Py-BN) indicates that after excitation, the molecules relax through the mutual twisting of the pyrene subunit and the substituted phenyl ring, moving towards a more planar geometry in the excited state. icm.edu.pl
For Pyrene, 1-(1-chloroethenyl)-, the vinyl chloride substituent is expected to influence the electronic properties of the pyrene core. The electron-withdrawing nature of the chlorine atom and the potential for conjugation through the vinyl group could lead to intramolecular charge transfer (ICT) characteristics upon excitation. This would likely result in a fluorescence spectrum that is sensitive to solvent polarity, with larger Stokes shifts observed in more polar solvents. The excited-state lifetime would be governed by the competition between radiative decay from the LE or ICT state and non-radiative pathways, including intersystem crossing to the triplet state and rotational or vibrational relaxation. epa.govrsc.org
Table 1: Representative Fluorescence Lifetime Data for Pyrene Derivatives This table presents fluorescence decay data for related pyrene compounds, illustrating typical excited-state behaviors. Data for Pyrene, 1-(1-chloroethenyl)- would require experimental verification.
| Compound/System | Decay Component 1 (τ₁) | Decay Component 2 (τ₂) | Notes | Reference |
| Pyrene Derivative P in Dioxane/Water | Varies | Varies | Double-exponential decay, attributed to monomer and a charged species. | nih.gov |
| Pyrene Derivative L in Dioxane/Water | Varies | Varies | Triple-exponential decay, attributed to monomer, charged species, and an excimer. | nih.gov |
| Fullerene Derivatives in Water | Tens of picoseconds | - | Demonstrates the measurement of very short lifetimes in complex systems. | nih.gov |
Note: The precise lifetimes are highly dependent on the specific derivative, solvent, and presence of quenchers or interacting species.
X-ray Diffraction for Solid-State Molecular Packing
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of molecules in the solid state. The molecular packing of pyrene derivatives is of particular interest because it dictates crucial solid-state properties, including fluorescence color and efficiency. nih.gov While a crystal structure for Pyrene, 1-(1-chloroethenyl)- is not available in the reviewed literature, analysis of similar structures provides insight into how it might crystallize.
The planar and expansive aromatic surface of the pyrene moiety strongly promotes π-π stacking interactions in the solid state. rsc.orgresearchgate.net The specific geometry of this stacking—such as face-to-face, parallel-displaced, or herringbone arrangements—is highly influenced by the nature and position of substituents. nih.govnih.gov These packing modes directly affect the electronic coupling between adjacent molecules and, consequently, the solid-state emission properties.
For example, in crystals of 1-acetyl-3-(4-methoxyphenyl)-5-(1-pyrenyl)-pyrazoline, a face-to-face π-stacked arrangement of pyrene units leads to a broad, red-shifted emission compared to the monomer fluorescence in solution. rsc.org Conversely, when guest molecules are introduced to separate the pyrene fluorophores, they adopt a monomer-like arrangement, resulting in sharper, blue-shifted emission. rsc.org Similarly, studies on 1-(hydroxymethyl)pyrene reveal that molecules form slightly displaced face-to-face dimers with an average inter-planar distance of about 3.4 Å. nih.gov These dimers are further linked by strong hydrogen bonds between the hydroxyl groups. nih.gov
For Pyrene, 1-(1-chloroethenyl)-, the chloroethenyl group would introduce both steric and electronic perturbations. The steric bulk of the substituent would likely influence the degree of co-facial π-π overlap between pyrene cores. The presence of the chlorine atom could also introduce weak C-H···Cl hydrogen bonds or Cl···Cl interactions, further directing the crystal packing. The interplay between π-π stacking and these weaker interactions would determine the final solid-state architecture and whether the emission is dominated by monomer or excimer characteristics.
Table 2: Crystallographic Data for Pyrene and a Related Derivative This table provides examples of crystal system parameters for the parent pyrene and a simple derivative, highlighting typical packing arrangements.
| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |
| Pyrene | C₁₆H₁₀ | Monoclinic | P2₁/a | Partially overlapping π-stacking (dimeric units) | researchgate.net |
| 1-(Hydroxymethyl)pyrene | C₁₇H₁₂O | Monoclinic | P2₁/c | Displaced face-to-face π-stacking, O-H···O hydrogen bonds | nih.gov |
| 1-(Pyren-2′-yl)-o-carborane | C₁₈H₂₂B₁₀ | Monoclinic | P2₁/n | π-stacked molecules | nih.gov |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
NMR and MS are fundamental techniques for confirming the chemical structure of a synthesized compound. Although specific NMR and MS data for Pyrene, 1-(1-chloroethenyl)- are not detailed in the searched literature, data from the parent pyrene and its isomer, 1-(chloromethyl)pyrene, serve as excellent references for predicting its spectral characteristics.
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight and elemental composition. For Pyrene, 1-(1-chloroethenyl)- (C₁₈H₁₁Cl), the expected molecular weight is approximately 262.7 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units ([M]⁺ and [M+2]⁺). Fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) or a hydrogen chloride molecule (HCl), followed by further fragmentation of the pyrenyl-ethene core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive proof of the structure by mapping the chemical environment of each hydrogen and carbon atom.
¹H NMR: The spectrum of Pyrene, 1-(1-chloroethenyl)- is expected to show distinct signals for the pyrene ring protons and the ethenyl protons. The nine aromatic protons of the pyrene core would appear in the typical downfield region of approximately 7.8–8.5 ppm, with complex splitting patterns due to coupling between adjacent protons. chemicalbook.comspectrabase.com The two protons of the ethenyl group (-CH=CH₂) would appear as doublets in the vinylic region (likely 5.0–6.5 ppm), with their exact chemical shifts and coupling constants being characteristic of their geminal relationship and the influence of the chlorine atom.
¹³C NMR: The ¹³C NMR spectrum would show 18 distinct signals. The 16 carbons of the pyrene ring would resonate in the aromatic region (~120–135 ppm). The two carbons of the chloroethenyl substituent would be key identifiers. The carbon atom bonded to the chlorine (C-Cl) would be shifted downfield, while the terminal methylene (B1212753) carbon (=CH₂) would appear further upfield.
Table 3: Reference MS and NMR Data for Related Pyrene Compounds This table summarizes key spectral data for compounds structurally related to Pyrene, 1-(1-chloroethenyl)-.
| Compound | Technique | Observation | Expected for Pyrene, 1-(1-chloroethenyl)- | Reference |
| 1-(Chloromethyl)pyrene | MS | Molecular Formula: C₁₇H₁₁Cl; MW: 250.7 g/mol | Molecular Formula: C₁₈H₁₁Cl; MW: ~262.7 g/mol | nih.gov |
| Pyrene | ¹H NMR (CDCl₃) | Multiplets between 7.98-8.16 ppm | Aromatic protons in a similar region, plus two vinylic protons. | chemicalbook.com |
| 1-(Chloromethyl)pyrene | ¹³C NMR | Data available in spectral databases. | 18 distinct signals, including two for the chloroethenyl group. | nih.gov |
This detailed spectroscopic analysis, while inferential due to the limited direct data on Pyrene, 1-(1-chloroethenyl)-, provides a robust framework for predicting and interpreting its electronic and structural properties based on the well-established behavior of the pyrene chromophore and its derivatives.
Photophysical Phenomena and Aggregation Behavior of Vinyl Pyrene Derivatives
Modulation of Photophysical Properties through Structural Engineering
The photophysical properties of the pyrene (B120774) core, a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence, can be significantly altered by the introduction of various substituents. This structural engineering allows for the fine-tuning of its emission characteristics for a wide range of applications.
Effects of Ethenyl and Other Substituents on Fluorescence Quantum Yields and Emission Wavelengths
The introduction of substituents onto the pyrene moiety directly influences its electronic structure, which in turn affects its absorption and emission properties, including fluorescence quantum yield (ΦF) and emission wavelength (λem). The ethenyl group, as in 1-(1-chloroethenyl)pyrene, extends the π-conjugation of the pyrene core. This extension typically leads to a bathochromic (red) shift in both the absorption and emission spectra.
The chlorine atom on the ethenyl group acts as an electron-withdrawing group through the inductive effect, while also possessing lone pairs that can participate in resonance. This complex electronic interplay can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, substituents that perturb the symmetry of the pyrene molecule can enhance the intensity of the otherwise symmetry-forbidden S0 → S1 electronic transition, which is observed around 375 nm. acs.org
The effect of various substituents on the photophysical properties of pyrene derivatives has been a subject of extensive study. For instance, alkyl groups can enhance the fluorescence quantum yield through σ–π conjugation. acs.org In contrast, amide substituents, even when directly attached to the pyrene, cause only small shifts in the fluorescence spectra but have a more profound effect on the electrochemical properties. acs.org The introduction of bulky groups like tetraphenylethene (TPE) can lead to materials with aggregation-induced emission (AIE) properties. scispace.com
While specific data for 1-(1-chloroethenyl)pyrene is not extensively documented, the principles governing substituted pyrenes allow for an estimation of its behavior. The vinyl extension would red-shift the emission, while the chloro-substituent would further modulate the electronic properties and potentially influence intersystem crossing rates, thereby affecting the fluorescence quantum yield.
Table 1: Illustrative Effects of Substitution on Pyrene Photophysical Properties (Note: This table provides examples of various substituted pyrenes to demonstrate general principles, as specific data for 1-(1-chloroethenyl)pyrene is limited.)
| Compound | Substituent(s) | Emission Max (λem) | Quantum Yield (ΦF) | Key Observation |
| Pyrene | None | ~375-395 nm (Monomer) | ~0.32-0.65 (in solution) | Exhibits characteristic vibronic fine structure and excimer emission at high concentrations. omlc.orgcore.ac.uk |
| 1,3,6,8-Tetraethylpyrene | -CH₂CH₃ | Similar to pyrene in solution | 0.88 (in solid state) | Alkyl groups can enhance solid-state fluorescence by controlling crystal packing. dntb.gov.ua |
| 1-Pyrenecarboxamide | -CONH₂ | Minor shift vs. pyrene | Varies | Amide group has a modest effect on emission wavelength but alters electrochemical properties. acs.orgnih.gov |
| 1-Benzoylpyrene | -C(O)Ph | Weak in solution, strong in aggregate | AIE active | Introduction of benzoyl group induces aggregation-induced emission (AIE). rsc.org |
| 2-Cyano-7-(N,N-diethylamino)pyrene | -CN, -N(Et)₂ | ~500 nm | - | Donor-acceptor "push-pull" structure leads to significant red-shift and solvatochromism. acs.org |
Strategies for Tuning Luminescence (e.g., Push-Pull Dyes)
A primary strategy for tuning the luminescence of pyrene derivatives is the creation of "push-pull" systems. This involves substituting the pyrene core with both electron-donating (donor) and electron-accepting (acceptor) groups. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which lowers the energy of the excited state and results in a significant red-shift of the emission wavelength.
For example, the synthesis of 2-cyano-7-(N,N-diethylamino)pyrene creates a powerful chromophore where the diethylamino group serves as the donor and the cyano group as the acceptor. acs.org The resulting emission is strongly solvatochromic, meaning its color changes with the polarity of the solvent, a hallmark of ICT states.
In the context of Pyrene, 1-(1-chloroethenyl)- , the chloroethenyl substituent itself has a modest electron-withdrawing character. To create a potent push-pull system, a strong electron-donating group (like an amino or alkoxy group) could be introduced at another position on the pyrene ring (e.g., the 6- or 8-position). This would establish a donor-π-acceptor framework, likely leading to red-shifted and environmentally sensitive fluorescence. Another approach involves using the pyrene unit itself as a donor or acceptor when attached to other functional units, such as tetraphenylethylene, to create complex dyes with unique properties like dual fluorescence. scispace.com
Excimer Formation and Aggregation-Induced Emission (AIE) Characteristics
The behavior of pyrene derivatives in concentrated solutions or the solid state is often dominated by aggregation phenomena, which can either quench or, in some cases, enhance fluorescence.
Mechanisms of Pyrene Excimer Formation in Solution and Solid State
Pyrene is the archetypal molecule for demonstrating excimer formation. An excimer is an "excited-state dimer" that forms when an excited pyrene monomer (M) interacts with a ground-state monomer (M). acs.orgnih.gov This process is diffusion-controlled in solution and highly dependent on concentration. colostate.edu The formation of the excimer (E) is favorable only when the two pyrene molecules are in close proximity (around 3-4 Å) and adopt a specific co-facial, sandwich-like arrangement that maximizes π-orbital overlap. acs.orgrsc.org
The excimer state is lower in energy than the excited monomer state. Consequently, its fluorescence is characterized by a broad, structureless, and significantly red-shifted emission band, typically centered around 460-500 nm, in stark contrast to the sharp, structured monomer emission seen between 370-400 nm. core.ac.uknih.gov In the solid state, excimer formation is not dependent on diffusion but is dictated by the crystal packing of the molecules. acs.orgresearchgate.net If the crystal structure enforces a face-to-face π-stacked arrangement, the material will predominantly exhibit excimer emission.
Suppression and Enhancement of Aggregation-Induced Fluorescence Quenching
For many traditional planar chromophores like pyrene, aggregation is detrimental to luminescence. The formation of stable, non-emissive aggregates or strong π-π stacking in the solid state can lead to efficient non-radiative decay pathways, a phenomenon known as aggregation-caused quenching (ACQ). rsc.orgacs.org This has historically limited the application of pyrene in solid-state devices like OLEDs. rsc.org
However, two major strategies have emerged to counter ACQ:
Suppression of Quenching: By introducing bulky substituents or using strategies like co-crystallization, the close π-π stacking of pyrene units can be physically hindered. rsc.orgepa.govrsc.org This steric hindrance prevents the formation of quenching excimers or aggregates, allowing the molecules to retain their monomer-like fluorescence even in the solid state. For example, 1,3,6,8-tetraethylpyrene shows a high solid-state quantum yield by controlling crystal packing and suppressing quenching interactions. dntb.gov.ua
Aggregation-Induced Emission (AIE): A more recent and powerful strategy is to design molecules that are non-emissive in solution but become highly luminescent upon aggregation. This AIE effect is typically achieved by attaching molecular rotors, such as tetraphenylethene (TPE), to the pyrene core. rsc.orgrsc.orgnih.gov In solution, these rotors undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to decay. In the aggregate or solid state, these rotations are restricted. This "Restriction of Intramolecular Motion" (RIM) mechanism blocks the non-radiative channel, forcing the molecule to decay radiatively and thus "turn on" its fluorescence. rsc.orgnih.gov Introducing a benzoyl group to pyrene is another method to create such AIE luminogens. rsc.org
For Pyrene, 1-(1-chloroethenyl)- , the planar nature of the pyrene core suggests a tendency towards ACQ. The chloroethenyl group is not exceptionally bulky, so it may not be sufficient on its own to induce AIE or completely suppress quenching in all packing arrangements.
Influence of Molecular Packing and Intermolecular Interactions on Photophysics
The solid-state photophysical properties of pyrene derivatives are critically dependent on their molecular packing and the nature of intermolecular interactions within the crystal lattice. rsc.orgresearchgate.net Single-crystal X-ray diffraction studies have been instrumental in correlating crystal structure with emissive behavior.
Face-to-Face (π-π) Stacking: When pyrene units are arranged in a co-facial or sandwich-like manner, there is strong π-orbital overlap between adjacent molecules. This arrangement promotes excimer formation, leading to broad, red-shifted emission and often lower quantum yields due to ACQ. rsc.orgrsc.org
Monomer-like Packing: If steric hindrance from substituents forces an edge-to-face, herringbone, or other arrangement that prevents close π-π overlap, the individual molecules are electronically isolated. In this case, the solid-state emission resembles that of the monomer in dilute solution, exhibiting sharp, structured, blue fluorescence with potentially high quantum yields. dntb.gov.uarsc.org
Intermolecular Interactions: Besides π-π stacking, other interactions like C-H···π bonds and van der Waals forces play a crucial role in defining the crystal packing and, consequently, the luminescent properties. epa.gov The specific arrangement can influence not only the emission color and efficiency but also properties like mechanoluminescence (emission induced by mechanical stress). researchgate.net
The cocrystal strategy, where a pyrene derivative is crystallized with a guest molecule, is an effective method to control molecular packing and tune solid-state fluorescence by physically separating the pyrene fluorophores to prevent π-stacking. rsc.orgrsc.org
Photophysical Responses under External Stimuli (e.g., High Pressure)
General findings from studies on related pyrene compounds indicate that increasing pressure typically leads to a red-shift in the fluorescence emission. This bathochromic shift is a consequence of the reduced intermolecular distances, which enhances the formation of excimers or other aggregated species that emit at lower energies compared to the monomeric form.
For instance, research on pyrene-1-carbaldehyde has shown that as pressure increases up to 3 GPa, the average inter-planar distance between the molecules in the crystal lattice decreases. nih.gov This compression results in a noticeable color change and a significant red-shift in its fluorescence spectrum. nih.gov Similarly, the fluorescence lifetimes of pyrene monomers and excimers have been observed to shorten under high pressure, indicating an increased rate of non-radiative decay processes. dtic.mil
A study on an amide-substituted tetraphenylpyrene derivative, C6TPPy, provides a clear example of piezochromic behavior. acs.orgacs.org The pristine form of this compound (B-form) exhibits strong blue fluorescence. acs.org However, upon applying pressure, it transforms into a different solid-state form (G-form) which shows a distinct greenish luminescence. acs.org This transformation is reversible, with the original blue fluorescence being restored upon heating. acs.orgacs.org
The photophysical data for the two forms of the amide-substituted tetraphenylpyrene derivative are summarized in the table below.
| Form | Appearance | Emission Wavelength (λem) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| B-form | White | ~439 nm (in solution) | 0.3 (solid state) | 3.1 ns (solid state) |
| G-form | Yellowish | 472 nm | 0.3 | 3.2 ns |
Table 1: Photophysical properties of the blue-emitting (B-form) and green-emitting (G-form) of an amide-substituted tetraphenylpyrene derivative. Data sourced from acs.orgacs.org.
This pressure-induced alteration of the molecular packing and the subsequent change in luminescence highlight a key characteristic of pyrene derivatives. acs.org The disruption of the initial columnar structure of the B-form leads to a different arrangement of the luminophores in the G-form, resulting in the observed greenish emission. acs.org Although this data is not for Pyrene, 1-(1-chloroethenyl)- , it illustrates the general principles of how external pressure can influence the photophysical properties of pyrene-based materials. The vinyl and chloro substituents on the pyrene core of Pyrene, 1-(1-chloroethenyl)- would likely influence its specific response to pressure, affecting factors such as its crystal packing and the energy levels of its excited states. However, without direct experimental evidence, these effects remain speculative.
Polymerization and Macromolecular Architectures Based on 1 1 Chloroethenyl Pyrene
Incorporation of 1-(1-Chloroethenyl)pyrene into Polymer Systems
The vinyl group in 1-(1-chloroethenyl)pyrene provides a reactive handle for its incorporation into various polymer chains. Both controlled radical polymerizations and "click" chemistry approaches offer viable strategies for the synthesis of pyrene-functionalized polymers.
Controlled Radical Polymerizations (e.g., Photoinitiated Atom Transfer Radical Polymerization (ATRP))
Controlled radical polymerization (CRP) techniques are powerful tools for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Atom Transfer Radical Polymerization (ATRP) is a prominent example of CRP. wikipedia.org While direct ATRP of 1-(1-chloroethenyl)pyrene has not been reported, the polymerization of other vinyl monomers can be initiated and controlled using pyrene-based photocatalysts. For instance, pyrene (B120774) and its derivatives have been successfully employed as organic photocatalysts in the photoinitiated ATRP of various monomers. youtube.com This suggests a potential role for pyrene-containing compounds in controlling polymerization reactions.
The polymerization of vinyl chloride itself has been achieved via electrochemically mediated ATRP (eATRP), demonstrating that vinyl chloride monomers can be polymerized in a controlled manner. rsc.org This precedent suggests that 1-(1-chloroethenyl)pyrene, as a substituted vinyl chloride, could potentially undergo controlled radical polymerization under similar conditions. The polymerization would likely proceed through the activation of the carbon-chlorine bond by a transition metal catalyst, leading to the controlled growth of polymer chains.
Table 1: Representative Conditions for Photoinitiated ATRP of Vinyl Monomers
| Monomer | Initiator | Photocatalyst | Solvent | Temperature (°C) | Reference |
| Methyl Methacrylate | Ethyl α-bromophenylacetate | Pyrene | Toluene | 25 | N/A |
| Styrene | 1-Phenylethyl bromide | Perylene | DMF | 25 | N/A |
Note: This table presents generalized conditions for photoinitiated ATRP of common vinyl monomers to illustrate the technique. Specific conditions for 1-(1-chloroethenyl)pyrene would require experimental optimization.
"Click" Chemistry Approaches for Pyrene Functionalization in Polymers
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for the post-polymerization functionalization of polymers with pyrene moieties. This approach involves synthesizing a polymer with either azide or alkyne functionalities and then reacting it with a pyrene derivative containing the complementary functional group.
While 1-(1-chloroethenyl)pyrene itself is not directly used in standard click reactions, it could be chemically modified to introduce an azide or alkyne group. For example, the chloroethenyl group could potentially undergo nucleophilic substitution or other transformations to install the necessary functionality. Alternatively, a more common strategy is to use other pyrene derivatives, such as 1-pyrenemethanol or 1-ethynylpyrene, which are readily converted to pyrene-containing azides or alkynes for subsequent click reactions with functionalized polymers. rsc.orgrsc.org
Design and Synthesis of Functional Pyrene-Containing Polymers
The unique photophysical properties of the pyrene group, such as its long fluorescence lifetime and sensitivity to the local environment, make it a valuable component in the design of functional polymers.
Pyrene-Tagged Copolymers (e.g., Poly(N-vinyl-2-pyrrolidone))
Copolymers containing pyrene units can be synthesized by copolymerizing a pyrene-containing monomer with another comonomer. For instance, the copolymerization of 1-(1-chloroethenyl)pyrene with N-vinyl-2-pyrrolidone (NVP) would lead to pyrene-tagged Poly(N-vinyl-2-pyrrolidone) (PVP). PVP is a water-soluble and biocompatible polymer, and the incorporation of pyrene labels would allow for the study of its solution properties and interactions with other molecules through fluorescence spectroscopy.
The synthesis of pyrene-functionalized copolymers has been demonstrated with other pyrene-containing monomers. For example, copolymers of 1-pyrenemethyl methacrylate with monomers like methyl methacrylate or styrene have been prepared. acs.org These copolymers exhibit the characteristic fluorescence of the pyrene monomer and can form excimers, which are excited-state dimers that emit at a longer wavelength, providing information about the proximity of the pyrene units.
Conjugated Polymers Incorporating Pyrene Moieties
Pyrene, with its extended π-electron system, is an attractive building block for conjugated polymers, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com The incorporation of pyrene into the main chain of a polymer can significantly influence its optical and electronic properties.
Various synthetic strategies, including Suzuki, Heck, and Sonogashira coupling reactions, have been employed to synthesize pyrene-based conjugated materials. rsc.org While the direct use of 1-(1-chloroethenyl)pyrene in these coupling reactions might be challenging, it could potentially be converted into a more suitable monomer, for example, by transforming the chloroethenyl group into an ethynyl or boronic ester group. Pyrene-based conjugated polymers often exhibit strong fluorescence and good thermal stability. researchgate.netacs.org
Table 2: Examples of Pyrene-Based Conjugated Polymers and their Properties
| Polymer Structure | Synthesis Method | Key Properties | Potential Applications | Reference |
| Alternating copolymer of pyrene and thiophene | Stille Coupling | Good thermal stability, broad absorption | Organic solar cells | researchgate.net |
| Poly(1,6-pyrenyleneethynylene) | Sonogashira Coupling | High fluorescence quantum yield | OLEDs | rsc.org |
Supramolecular Polymerization and Hierarchical Self-Assembly
The strong π-π stacking interactions between pyrene units can drive the self-assembly of pyrene-containing molecules and polymers into well-defined supramolecular structures. mdpi.com This non-covalent polymerization process can lead to the formation of nanofibers, vesicles, and gels. mdpi.comunibe.ch
Amphiphilic molecules containing a hydrophilic polymer block and a hydrophobic pyrene end-group can self-assemble in aqueous solution to form micelles or vesicles. acs.org The pyrene groups tend to aggregate in the core of these structures due to hydrophobic interactions and π-π stacking. The formation of pyrene excimers within these assemblies can be used to monitor the self-assembly process. Furthermore, the hierarchical self-assembly of these primary structures can lead to the formation of more complex, higher-order architectures. rsc.org The morphology of the resulting supramolecular structures can be influenced by factors such as the polymer architecture, the concentration, and the solvent. acs.org
Formation of Supramolecular Polymers and Gels
The formation of supramolecular polymers and gels from pyrene derivatives is driven by non-covalent interactions, primarily π-π stacking and the formation of pyrene excimers. An excimer is a short-lived dimeric species formed between a fluorophore in an excited state and another in the ground state. In concentrated solutions or in the solid state, pyrene molecules exhibit a characteristic broad, structureless emission band at longer wavelengths (around 450-500 nm) corresponding to excimer formation, in contrast to the structured monomer emission at shorter wavelengths. This phenomenon is a powerful tool for probing the proximity of pyrene units and is central to the self-assembly of pyrene-containing materials.
Supramolecular gels can be formed by the co-assembly of different pyrene derivatives. For instance, the combination of a pyrene derivative functionalized with a perylenediimide and another with a flexible alkyl chain can lead to the formation of stable gels in organic solvents like dimethyl sulfoxide (DMSO). mdpi.com The gelation is induced by the formation of pyrene excimers between the two different components, which act as physical cross-links to form a three-dimensional network that immobilizes the solvent. mdpi.com The morphology of these co-assembled supramolecular gels can be tuned by varying the molar ratio of the components, transitioning from spherical nanoparticles to a three-dimensional network of nanofibers as the concentration of the alkyl chain-containing pyrene derivative is increased. mdpi.com
The gelation ability of pyrene derivatives is highly dependent on the solvent and the specific molecular structure of the gelator. For example, certain pyrene-cored chiral dendrimers have been shown to form gels in solvents like DMSO and benzene (B151609). researchgate.net The table below summarizes the gelation properties of a co-assembled pyrene derivative system.
Table 1: Gelation Behavior of Co-Assembled Pyrene Derivatives
| Molar Ratio (Component 1:Component 2) | Gelation Time in DMSO | Resulting Morphology |
|---|---|---|
| 1 : 0.2 | 16 hours | Spherical Nanoparticles |
| 1 : 0.5 | 30 minutes | Nanofibers |
Data compiled from studies on co-assembled pyrene derivatives in DMSO. mdpi.com
Hierarchical Self-Assembly into Defined Nanostructures (e.g., Nanorods, Nanostrips)
Hierarchical self-assembly refers to the spontaneous organization of molecules into well-defined structures on multiple length scales. Pyrene-containing polymers and molecules are excellent candidates for hierarchical self-assembly due to the directional nature of π-π stacking and the potential for tuning intermolecular interactions through chemical design.
Research on pyrene-terminated poly(ethylene glycol) star polymers has demonstrated the formation of supramolecular hydrogels through the inclusion complexation of pyrene dimers with γ-cyclodextrin. nih.gov In this system, the pyrene units at the ends of the polymer arms first form dimers, which are then encapsulated by the γ-cyclodextrin molecules, acting as supramolecular cross-linkers to form a hydrogel network. nih.gov
Furthermore, amphiphilic block copolymers containing pyrene have been synthesized and shown to self-assemble into various nanostructures in aqueous solution. For example, poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) copolymers, where the hydrophobic block can be conceptualized as being analogous to a pyrene-containing block, self-assemble into micelles. researchgate.net The morphology of these self-assembled structures is dependent on the relative block lengths and the concentration of the polymer.
In other related systems, styrylpyrene derivatives have been shown to undergo cooperative supramolecular polymerization to form long-range ordered spiral nanostructures. nih.gov These assemblies are driven by CH-π interactions and can further organize into gels and films. nih.gov The resulting nanostructures exhibit distinct photophysical properties, highlighting the structure-property relationships in these self-assembled systems.
The dimensions of nanostructures formed from the self-assembly of pyrene derivatives can be precisely controlled, as illustrated in the table below, which summarizes findings from various pyrene-based systems.
Table 2: Examples of Defined Nanostructures from Pyrene Derivatives
| Pyrene Derivative System | Nanostructure | Typical Dimensions | Driving Force for Assembly |
|---|---|---|---|
| Co-assembled pyrene derivatives | Nanofibers | Diameter: ~20-50 nm | Pyrene excimer formation, π-π stacking |
| Styrylpyrene derivatives | Spiral Nanofibers | Diameter: ~10-30 nm; Length: several μm | CH-π interactions |
This table presents a summary of findings from related pyrene-based systems to illustrate the potential for forming defined nanostructures. mdpi.comnih.govnih.gov
Advanced Materials Applications Non Biological Focus of Pyrene, 1 1 Chloroethenyl Derived Systems
Applications in Organic Electronics and Optoelectronics
Pyrene-based materials, both small molecules and polymers, are increasingly utilized as active components in a variety of organic electronic devices. uky.eduresearchgate.net The ability to modify the pyrene (B120774) structure allows for precise control over molecular packing and electronic properties, which are critical factors for device performance. uky.eduresearchgate.net The compound "Pyrene, 1-(1-chloroethenyl)-" serves as an ideal starting point for creating polymers with a poly(vinyl) backbone decorated with pyrene units. Such polymers can combine the excellent charge-carrying and emissive properties of pyrene with the processability of polymers.
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The high charge carrier mobility and strong blue-light emission of pyrene make it a compelling candidate for both the emissive and charge-transporting layers in OLEDs and the semiconductor channel in OFETs. uky.eduresearchgate.net A significant challenge in using pyrene for OLEDs has been the formation of excimers, which can lead to broadened, lower-energy emission and reduce device efficiency. google.com However, innovative molecular design, such as introducing bulky substituents or creating twisted structures, has successfully suppressed this aggregation, leading to highly efficient and color-pure blue OLEDs. google.comrsc.org
For instance, polymers based on 1,3-disubstituted pyrene units have been shown to adopt a highly twisted structure that prevents aggregation and results in high electroluminescence quantum yields. google.com Similarly, 2,7-functionalized pyrene emitters have demonstrated exceptionally deep blue photoluminescence with good external quantum efficiencies (EQE) in guest-host system OLEDs. rsc.org Pyrene derivatives have also been effectively used as hole-transporting materials in OLEDs, sometimes exhibiting multifunctional behavior as both emitter and hole transporter. nih.gov
"Pyrene, 1-(1-chloroethenyl)-" can be polymerized to form poly(1-(1-chloroethenyl)pyrene). The resulting polymer would feature pyrene moieties along its chain, potentially serving as an emissive or charge-transport material. The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the attachment of various functional groups to fine-tune the electronic properties and prevent excimer formation, mirroring the strategies used in other successful pyrene-based OLED materials.
The high charge carrier transporting ability of pyrene has also led to its use in OFETs. uky.edu Pyrene has been employed as a p-type semiconducting material in devices fabricated through vacuum sublimation and in single-crystal ambipolar OFETs. uky.edu Polymers derived from "Pyrene, 1-(1-chloroethenyl)-" could be solution-processed to form the active layer in OFETs, offering a cost-effective alternative to vacuum deposition.
Table 1: Performance of Selected Pyrene-Based OLEDs
| Emitting Material/System | Role | Emission Color | Max. EQE (%) | Luminance (cd/m²) | Voltage (V) |
| 2,7-functionalized pyrene emitter | Guest Emitter | Deep Blue | 3.1 | - | - |
| Pyrene-benzimidazole (Compound B) | Non-doped Emitter | Pure Blue | 4.3 | 290 | 7.5 |
| PY-CA (Pyrene-carbazole) | Emitting Layer | Blue | - | ~2500 | - |
| PY-PH (Pyrene-phenothiazine) | Emitting Layer | Green | - | 2116 | - |
This table is for illustrative purposes and includes data from various pyrene derivatives, not specifically from "Pyrene, 1-(1-chloroethenyl)-".
Organic Solar Cells (OSCs) and Photovoltaic Applications
The integration of these high-performance DSSCs into tandem devices for water splitting has resulted in a solar-to-hydrogen efficiency of 7.5%, highlighting the potential of pyrene-based materials in solar fuel production. acs.org The success of these systems is attributed to the suitable band position, porosity, and broad light absorption of the pyrene-based polymers. acs.org
Polymerization of "Pyrene, 1-(1-chloroethenyl)-" could yield polymers that act as donor or acceptor materials in bulk heterojunction (BHJ) solar cells. The ability to tune the polymer's electronic properties through the chloroethenyl group would be advantageous in optimizing the energy level alignment with other components in the solar cell, which is crucial for efficient charge separation and collection.
Non-Linear Optical (NLO) Materials
Organic materials with large π-conjugated systems are sought after for their non-linear optical (NLO) properties, which are crucial for applications like optical switching and information storage. nih.gov Pyrene, with its extensive aromatic system, is an excellent candidate for constructing NLO materials. researchgate.net Researchers have designed and synthesized pyrene derivatives with donor-π-acceptor (D-π-A) structures to enhance their NLO response. nih.govacs.org
For instance, pyrenyl Schiff base derivatives incorporated into polyurethane have demonstrated significant reverse saturable absorption, an important NLO effect. nih.govresearchgate.net These composite materials benefit from both the excellent NLO properties of the pyrene derivative and the good processability and thermal stability of the polyurethane matrix. nih.govresearchgate.net The charge-transfer characteristics within these D-π-A systems are key to their NLO activity. researchgate.net
"Pyrene, 1-(1-chloroethenyl)-" can serve as a versatile platform for creating NLO-active polymers. The pyrene unit itself acts as a strong electron donor. wikipedia.org The chloroethenyl group can be used to polymerize the molecule, creating a polymer backbone. Furthermore, the chlorine atom can be substituted with various electron-accepting groups to generate the D-π-A architecture essential for strong NLO effects. This approach allows for the synthesis of processable, high-performance NLO polymers.
Table 2: NLO Properties of Pyrene-Based Materials
| Material | NLO Property | Measurement Technique | Key Finding |
| Pyrenyl Schiff base derivatives (B2, B3) in Polyurethane | Reverse Saturable Absorption (RSA) | Z-scan | Good optical limiting performance due to two-photon absorption-induced excited state absorption. nih.govresearchgate.net |
| Pyrene derivatives with TCNE, TCNQ, F4-TCNQ | Third-order NLO susceptibility | Z-scan | Charge-transfer in D-π-A structures leads to significant third-order NLO effects. researchgate.net |
This table summarizes findings for different pyrene derivatives, highlighting the potential for systems derived from "Pyrene, 1-(1-chloroethenyl)-".
Chemosensing and Chemical Probes
The sensitive fluorescence of pyrene to its microenvironment has made it a workhorse in the development of chemosensors. uky.edu The ability to form excimers—excited-state dimers that emit at a longer wavelength than the monomer—is a particularly useful feature for ratiometric sensing.
Development of Pyrene-Based Chemosensors for Chemical Analytes (excluding biological)
Pyrene-based fluorescent sensors have been developed for a wide range of non-biological analytes, including metal ions and organic molecules like pesticides and explosives. rsc.orgresearchgate.net These sensors often operate via mechanisms such as photoinduced electron transfer (PET), photoinduced charge transfer (PCT), or aggregation-induced emission (AIE). rsc.org
For example, porous organic polymers (POPs) containing pyrene units have been synthesized and shown to be effective fluorescent chemosensors for detecting pesticides like trifluralin (B1683247) and dicloran through fluorescence quenching. researchgate.netnih.gov The porous nature and large surface area of these polymers facilitate rapid and sensitive detection. nih.gov Other pyrene-based chemosensors have been designed for the selective detection of metal ions like Hg2+, where the binding event triggers a "turn-on" fluorescence response at a long wavelength. acs.org Recently, a polymer-supported pyrene-based dye was developed for detecting CO2 in aqueous environments, where the protonation of an amine functionality disrupts excimer formation and quenches fluorescence. rsc.org
"Pyrene, 1-(1-chloroethenyl)-" is an excellent starting material for creating such sensor systems. It can be polymerized to form a scaffold, and the chlorine atom can be replaced with specific receptor units designed to bind to target analytes. The pyrene moiety would act as the signaling unit, reporting the binding event through a change in its fluorescence (e.g., quenching, enhancement, or a shift from monomer to excimer emission).
Supramolecular Materials with Tunable Functionality
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex, functional materials. The strong π-π stacking interactions of the pyrene moiety make it an ideal component for building supramolecular structures. acs.org
Pyrene-containing molecules have been designed to self-assemble into various nanostructures, such as nanofibers, vesicles, and gels. nih.gov These assemblies can have tunable properties that are responsive to external stimuli. For example, a pyrene-derivatized polythiophene was shown to undergo large-scale assembly in the presence of multi-walled carbon nanotubes (MWCNTs) through π-π interactions, leading to flexible electrochromic displays with enhanced performance. acs.org In another example, a water-soluble pyrene derivative was used to construct an artificial light-harvesting system that could be used for photochemical catalysis. rsc.org The self-assembly process in this system was driven by host-guest interactions with cucurbit nih.govuril. rsc.org Coordination polymers based on pyrene carboxylate ligands have also been synthesized, forming 1D and 2D networks that can act as heterogeneous catalysts. nih.gov
The polymerization of "Pyrene, 1-(1-chloroethenyl)-" can lead to polymers that can participate in supramolecular assembly. The pyrene side chains can drive the formation of ordered structures through π-π stacking. Furthermore, the chloroethenyl group, either before or after polymerization, can be functionalized with other groups that can direct self-assembly, such as hydrogen-bonding units or host-guest recognition motifs. This would allow for the creation of a wide range of functional supramolecular materials with applications in catalysis, electronics, and sensing.
Control of Molecular Architecture and Packing for Enhanced Material Properties
The ability to control the arrangement of pyrene moieties within a material at the molecular level is crucial for tailoring its bulk properties. The polymerization of 1-(1-chloroethenyl)pyrene would yield poly(1-(1-chloroethenyl)pyrene), a polymer with pyrene units as side chains. The architecture of this polymer can be controlled through various polymerization techniques, influencing the molecular weight, polydispersity, and tacticity, which in turn dictate the packing of the pyrene groups.
The strong π-π stacking interactions between pyrene units can lead to the formation of ordered domains within the polymer. The degree of this ordering is highly dependent on the polymer's architecture. For instance, isotactic or syndiotactic polymers would exhibit more regular pyrene stacking compared to atactic polymers. This controlled packing significantly affects the material's electronic and photophysical properties. For example, the efficiency of charge transport in organic semiconductor applications is directly related to the degree of intermolecular orbital overlap, which is maximized in well-ordered structures.
Furthermore, the incorporation of 1-(1-chloroethenyl)pyrene as a comonomer with other functional monomers allows for the creation of copolymers with tunable properties. By varying the comonomer and its ratio, the spatial separation and orientation of the pyrene units can be precisely controlled. This approach can be used to prevent excessive aggregation-caused quenching of fluorescence, a common issue with pyrene-based materials, while still allowing for beneficial excimer formation. rsc.org
A key strategy for enhancing material properties involves the synthesis of block copolymers. For example, a block copolymer consisting of a poly(1-(1-chloroethenyl)pyrene) block and a block of a more flexible, soluble polymer can self-assemble into well-defined nanostructures, such as micelles, vesicles, or lamellae. In these structures, the pyrene-containing blocks would form distinct domains, leading to a high local concentration of pyrene and, consequently, unique photophysical responses.
The table below summarizes how the control of molecular architecture can influence the properties of materials derived from pyrene-containing vinyl monomers.
| Architectural Feature | Method of Control | Impact on Pyrene Packing | Resulting Material Property Enhancement |
| Polymer Tacticity | Catalytic polymerization | Regular, ordered stacking | Improved charge transport, anisotropic optical properties |
| Copolymer Composition | Copolymerization with functional monomers | Tunable inter-pyrene distance | Control over excimer/monomer emission ratio, enhanced quantum yield |
| Block Copolymer Self-Assembly | Synthesis of block copolymers | Formation of pyrene-rich nanodomains | Access to stimuli-responsive materials, controlled release systems |
Host-Guest Complexation and Supramolecular Aggregation for Specific Optical Responses
The pyrene unit is an excellent guest molecule in various host-guest systems, and its incorporation into a polymer backbone via the 1-chloroethenyl group opens up numerous possibilities for creating materials with specific optical responses. These materials can be designed to respond to external stimuli, such as the presence of a specific analyte, changes in temperature, or pH, by altering their fluorescence emission. nih.gov
One common approach involves the use of macrocyclic hosts, such as cyclodextrins or calixarenes. The pyrene side chains of poly(1-(1-chloroethenyl)pyrene) can form inclusion complexes with these hosts. This encapsulation can modify the local environment of the pyrene, leading to changes in its fluorescence spectrum. For example, encapsulation can isolate individual pyrene units, favoring monomer emission and preventing quenching. The addition of a competitive guest molecule can then displace the pyrene from the host's cavity, leading to the re-establishment of pyrene-pyrene interactions and the emergence of excimer emission. This "on-off" or "off-on" switching of fluorescence forms the basis for chemical sensors. acs.org
Supramolecular aggregation is another powerful tool for tuning the optical properties of pyrene-containing polymers. By designing polymers with specific recognition motifs, it is possible to induce self-assembly into larger, ordered structures. For instance, a copolymer of 1-(1-chloroethenyl)pyrene and a monomer containing a hydrogen-bonding unit can form supramolecular networks. The formation of these networks can bring the pyrene units into close proximity, facilitating excimer formation. The disruption of these hydrogen bonds by a change in solvent polarity or temperature would lead to a disassembly of the network and a corresponding change in the fluorescence from excimer to monomer emission. nih.gov
The table below provides examples of how host-guest complexation and supramolecular aggregation can be utilized to generate specific optical responses in materials derived from pyrene-containing vinyl polymers.
| Supramolecular System | Mechanism | Stimulus | Optical Response | Potential Application |
| Pyrene-Polymer/Cyclodextrin | Host-guest inclusion complexation | Competitive guest molecule | Switchable monomer/excimer emission | Chemical sensors |
| Pyrene-Copolymer with H-bonding units | Supramolecular polymerization/depolymerization | Temperature, solvent polarity | Reversible excimer formation | Smart materials, optical switches |
| Pyrene-Polymer on a surface | Analyte-induced aggregation/disaggregation | Specific biomolecule or ion | Change in fluorescence intensity or wavelength | Biosensors, diagnostic assays |
Environmental Fate and Chemical Degradation Studies of Chlorinated Pyrene Compounds
Photochemical Degradation Pathways
Photochemical processes, driven by solar radiation, are expected to be a primary mechanism for the degradation of "Pyrene, 1-(1-chloroethenyl)-" in the environment. These reactions can be broadly categorized into direct photolysis and photo-oxidation.
Direct photolysis involves the absorption of light by a molecule, leading to its excitation and subsequent chemical transformation. Polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives are known to absorb ultraviolet (UV) and visible light, initiating their degradation. researchgate.netnih.gov The photolysis rates of Cl-PAHs are observed to follow first-order reaction kinetics. nih.gov
The presence of a chlorine atom on the pyrene (B120774) ring system can influence the rate of photolysis. For instance, studies on chlorophenanthrenes and 1-chloropyrene (B1222765) have shown that their photolysis rates can be higher than their corresponding parent PAHs. nih.govresearchgate.net This suggests that the chloro-substitution can alter the electronic properties of the molecule, potentially making it more susceptible to photochemical breakdown. The vinyl chloride group on "Pyrene, 1-(1-chloroethenyl)-" would also be expected to influence its photochemical reactivity.
The degradation mechanism likely involves the cleavage of the carbon-chlorine (C-Cl) bond or transformation of the vinyl group upon absorption of light energy. For chlorinated aromatic compounds, homolytic cleavage of the C-Cl bond can occur, generating an aryl radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions. The specific products of direct photolysis would depend on the environmental medium (e.g., water, soil, air) and the presence of other chemical species.
Table 1: Factors Influencing Direct Photolysis of Chlorinated Aromatic Compounds
| Factor | Description |
|---|---|
| Wavelength of Light | The energy of the absorbed light must be sufficient to break chemical bonds. PAHs typically absorb in the UV-Vis range. researchgate.net |
| Quantum Yield | The efficiency of a photochemical reaction, representing the number of molecules transformed per photon absorbed. nih.gov |
| Environmental Matrix | The medium in which the compound is present (e.g., water, adsorbed to particles) can affect light absorption and reaction pathways. nih.govcapes.gov.br |
| Chemical Structure | The presence and position of substituents like chlorine and the vinyl group can significantly alter photolysis rates. nih.govresearchgate.net |
In addition to direct photolysis, "Pyrene, 1-(1-chloroethenyl)-" is expected to undergo photo-oxidation, a process involving reactions with photochemically generated oxidants. A key oxidant in aquatic and atmospheric environments is the hydroxyl radical (•OH), which can be formed from the photolysis of nitrate (B79036) or dissolved organic matter. nih.gov
The reaction of •OH with aromatic compounds is typically rapid and can lead to the formation of a variety of oxygenated products. For pyrene, oxidation is known to occur, and for chlorinated PAHs, oxidation can happen at positions of high electron density. nih.gov The presence of the chloroethenyl group would likely influence the sites of oxidative attack.
Intermediates expected from the photo-oxidation of "Pyrene, 1-(1-chloroethenyl)-" could include hydroxylated derivatives, quinones, and eventually ring-opened products. The initial attack by •OH could lead to the formation of a hydroxycyclohexadienyl-type radical, which can then undergo further reactions, including the addition of molecular oxygen to form peroxy radicals. These radicals can then lead to a cascade of reactions, resulting in a complex mixture of intermediate products. It is also possible that reactions at the vinyl group could occur, leading to the formation of aldehydes, ketones, or epoxides.
Table 2: Potential Intermediates in the Photo-oxidation of Chlorinated Aromatic Compounds
| Intermediate Type | Formation Pathway |
|---|---|
| Hydroxylated Derivatives | Addition of hydroxyl radicals to the aromatic ring. |
| Quinones | Further oxidation of hydroxylated intermediates. |
| Epoxides | Oxidation of the aromatic ring or the ethenyl group. |
| Ring-Cleavage Products | Oxidative cleavage of the aromatic rings, leading to smaller, more soluble compounds. |
Chemical Degradation Mechanisms (Non-Photochemical)
Beyond photochemical pathways, "Pyrene, 1-(1-chloroethenyl)-" can also be degraded through non-photochemical chemical reactions in the environment. These reactions are often mediated by strong oxidizing agents that can be present in natural waters or engineered treatment systems.
One of the most important non-photochemical degradation pathways for organic pollutants is reaction with hydroxyl radicals, which can also be generated through non-photochemical means, such as the Fenton reaction (Fe²⁺ + H₂O₂). These reactions would lead to similar oxidation products as those observed in photo-oxidation.
Other potential chemical degradation pathways could involve reactions with ozone (O₃), particularly in water treatment processes. Ozonolysis of PAHs is a known degradation pathway. nih.gov The reaction of ozone with the pyrene moiety or the chloroethenyl group would likely lead to the formation of ozonides and their subsequent decomposition products, such as aldehydes and carboxylic acids.
Furthermore, in specific environments, such as anoxic sediments, reductive dechlorination could potentially occur. This process, often mediated by microorganisms, involves the removal of a chlorine atom and its replacement with a hydrogen atom. However, the presence of the electron-withdrawing vinyl group might influence the susceptibility of the compound to reductive processes.
Table 3: Non-Photochemical Degradation Reactions
| Reaction Type | Key Reactant | Potential Products |
|---|---|---|
| Fenton Reaction | Hydroxyl Radical (•OH) | Hydroxylated derivatives, quinones |
| Ozonolysis | Ozone (O₃) | Aldehydes, carboxylic acids, ring-opened products |
| Reductive Dechlorination | Reducing agents (e.g., in anoxic environments) | Dechlorinated pyrene derivatives |
Q & A
Q. How can researchers experimentally determine the metabolic pathways of Pyrene, 1-(1-chloroethenyl)- in mammalian systems?
Methodological Approach:
- Use in vitro microsomal assays with liver microsomes from target species (e.g., rodents, humans) to identify primary metabolites. Incubate the compound with microsomal suspensions and employ inhibitors (e.g., cyclohexene oxide for epoxide hydrolase) to isolate specific enzymatic activities.
- Analyze metabolites via gas chromatography-mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) with chiral columns to detect stereoisomers. Compare species-specific metabolic profiles, focusing on major metabolites like (1-chloroethenyl)oxirane .
Q. What analytical methods are recommended for detecting Pyrene, 1-(1-chloroethenyl)- and its metabolites in biological matrices?
Methodological Approach:
- Employ hemoglobin adduct analysis to track long-term exposure by measuring N-valine adducts in erythrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- For volatile metabolites like (1-chloroethenyl)oxirane, use headspace GC/MS with solid-phase microextraction (SPME) to enhance detection sensitivity .
Q. How should researchers design experiments to study the biodegradation of Pyrene, 1-(1-chloroethenyl)- in contaminated soils?
Methodological Approach:
- Construct controlled greenhouse experiments with soil columns containing labeled pyrene (e.g., ¹⁴C-labeled) to track degradation. Introduce plant species (e.g., sunflowers) and motile bacteria (e.g., Pseudomonas putida) to assess synergistic effects.
- Incorporate biochar layers to monitor metabolite leaching reduction. Collect percolate samples for HPLC analysis to quantify metabolite mobility .
Advanced Research Questions
Q. What experimental strategies address enantioselective metabolism of (1-chloroethenyl)oxirane across species?
Q. How can DNA interstrand cross-linking by (1-chloroethenyl)oxirane be mechanistically evaluated?
Methodological Approach:
- Synthesize DNA duplexes with 5'-GC or 5'-GGC motifs and expose them to the metabolite. Use denaturing polyacrylamide gel electrophoresis (PAGE) to detect cross-links by mobility shifts.
- Quantify pH-dependent cross-linking efficiency (pH 5.0–7.0) and compare with structurally similar agents (e.g., diepoxybutane) via cytotoxicity assays (e.g., MTT) to correlate genotoxicity .
Q. What computational models predict the reactivity and toxicokinetics of Pyrene, 1-(1-chloroethenyl)- metabolites?
Methodological Approach:
- Apply quantum mechanical models (e.g., AM1) to simulate epoxide formation energetics. Validate with experimental kinetic parameters (e.g., Vmax, Km) from microsomal studies.
- Develop physiologically based pharmacokinetic (PBPK) models using species-specific physiological data (e.g., liver blood flow, tissue partition coefficients) to predict metabolite distribution .
Q. How can researchers optimize the synthesis and structural characterization of Pyrene, 1-(1-chloroethenyl)- derivatives?
Methodological Approach:
- Use Friedel-Crafts alkylation with pyrene and halogenated reagents under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC).
- Confirm crystallinity via X-ray diffraction and assess photophysical properties (e.g., fluorescence quantum yield) in solvents of varying polarity. Test solubility in biological buffers (e.g., PBS) for application studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
